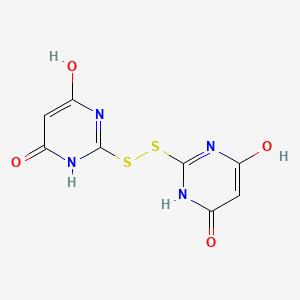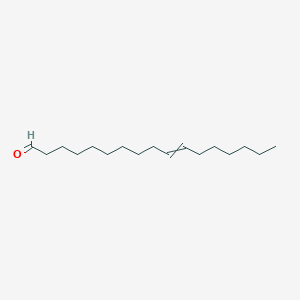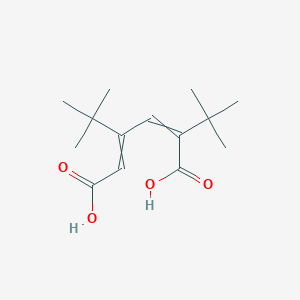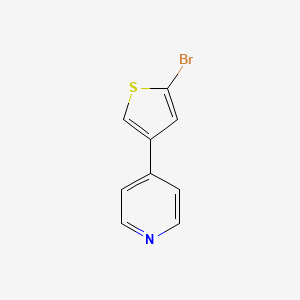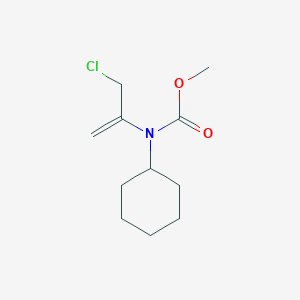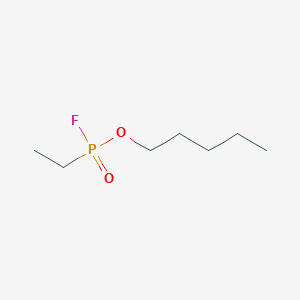
Pentyl ethylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of pentyl ethylphosphonofluoridate involves the reaction of ethylphosphonic acid with pentanol in the presence of a fluorinating agent . The reaction conditions typically include a controlled temperature and the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Pentyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Pentyl ethylphosphonofluoridate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pentyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can disrupt normal biochemical pathways and lead to various biological effects. The specific pathways involved depend on the target enzyme and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Pentyl ethylphosphonofluoridate can be compared with other similar compounds, such as:
3-Methylthis compound: This compound has a similar structure but with a methyl group attached to the pentyl chain.
3-Pentanyl ethylphosphonofluoridate: This compound has a similar structure but with a different arrangement of the pentyl chain.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which can influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
162085-84-9 |
|---|---|
Formule moléculaire |
C7H16FO2P |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
1-[ethyl(fluoro)phosphoryl]oxypentane |
InChI |
InChI=1S/C7H16FO2P/c1-3-5-6-7-10-11(8,9)4-2/h3-7H2,1-2H3 |
Clé InChI |
GYEBPDIEIHZFGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


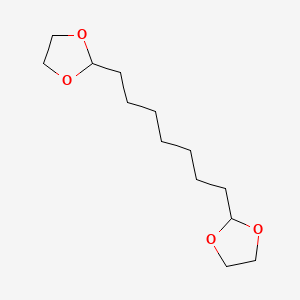
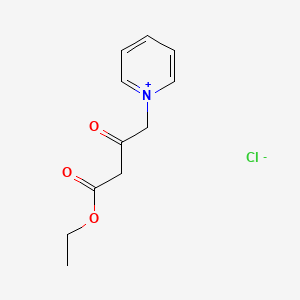
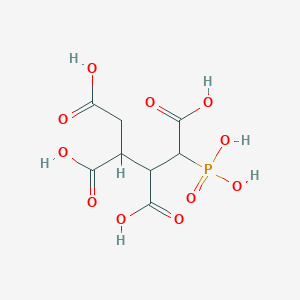
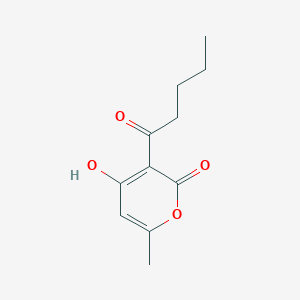
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
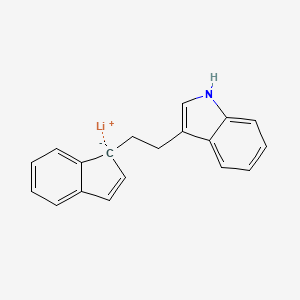
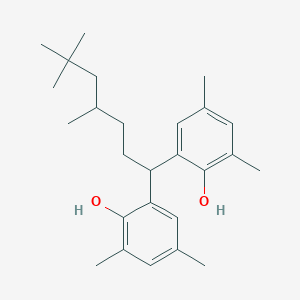
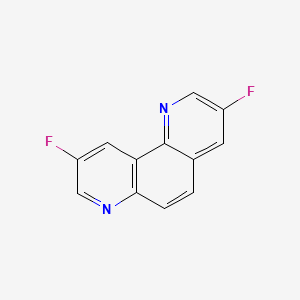
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
